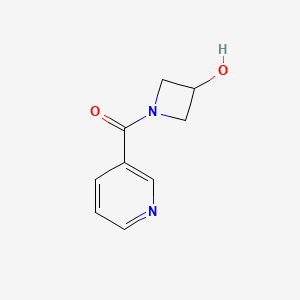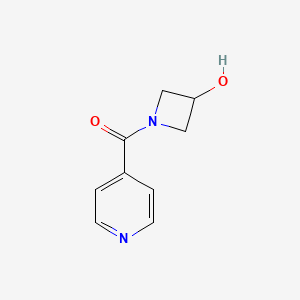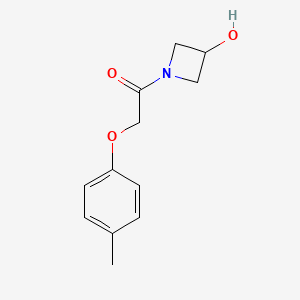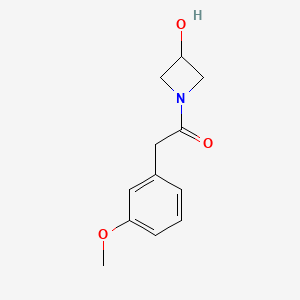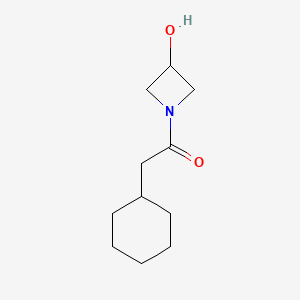![molecular formula C8H10BrNOS B1468932 1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol CAS No. 1344077-79-7](/img/structure/B1468932.png)
1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol
Descripción general
Descripción
The compound “1-[(5-bromothiophen-2-yl)methyl]piperazine” is similar to the one you’re asking about . It has a molecular weight of 261.19 and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-[(5-bromothiophen-2-yl)methyl]piperazine”, is given by the InChI code: 1S/C9H13BrN2S/c10-9-2-1-8 (13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 .Physical And Chemical Properties Analysis
The compound “1-[(5-bromothiophen-2-yl)methyl]piperazine” has a molecular weight of 261.19 . It’s a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Catalytic Asymmetric Addition
A significant application of azetidine derivatives is in catalytic asymmetric addition reactions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, has been developed from l-(+)-methionine and used for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of the four-membered heterocycle-based backbone in catalytic asymmetric induction reactions (Wang et al., 2008).
Antifungal and Antibacterial Evaluation
Azetidine derivatives have shown promising results in antimicrobial activities. A study explored the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including an ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These compounds displayed notable antibacterial and antifungal activity (Sharma et al., 2022).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a compound structurally related to “1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol,” was studied. The research provided insights into the structural stability and conformation of such molecules, which is crucial for understanding their reactivity and interaction with other compounds (Ramakumar et al., 1977).
Synthesis of Polyhydroxylated Azetidine Iminosugars
In another study, azetidine iminosugars were synthesized from d-glucose, showcasing the versatility of azetidine derivatives in creating bioactive molecules. These compounds exhibited significant inhibitory activity against specific enzymes, indicating their potential in biologically active applications (Lawande et al., 2015).
Safety and Hazards
The compound “1-[(5-bromothiophen-2-yl)methyl]piperazine” has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as imine derivatives, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
Related compounds have been synthesized via suzuki cross-coupling reactions, which suggests that this compound might interact with its targets in a similar manner .
Biochemical Pathways
Related compounds have been known to influence a variety of pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
Similar compounds have been noted to have high gi absorption and are bbb permeant .
Result of Action
Related compounds have been known to exhibit a broad spectrum of biological activities, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been noted to be stable at room temperature .
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDUPHFJHCGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



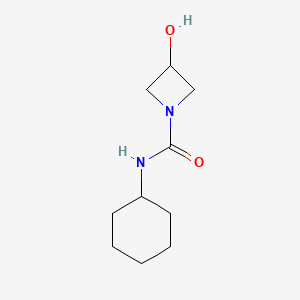
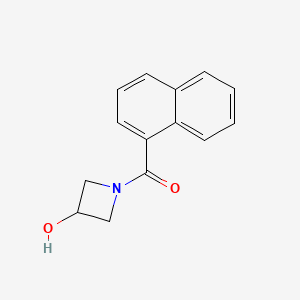

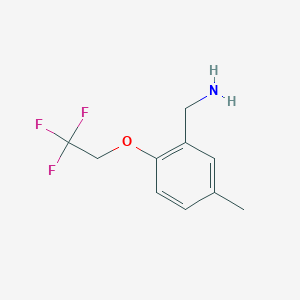
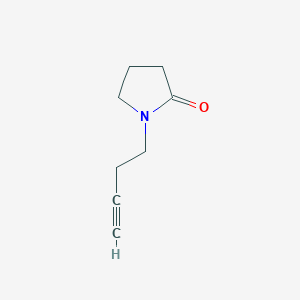
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one](/img/structure/B1468859.png)

